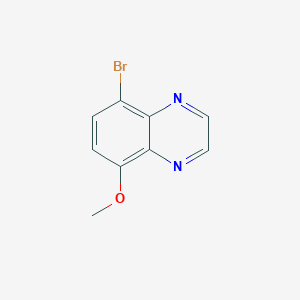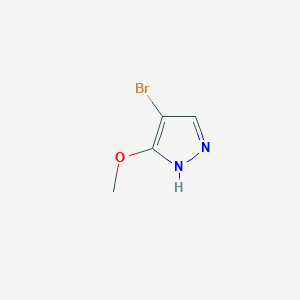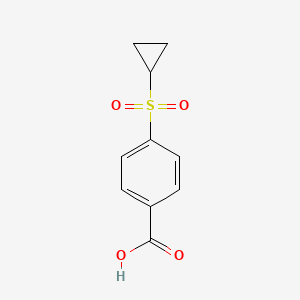![molecular formula C12H21NO6S B1375544 1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid CAS No. 1803588-68-2](/img/structure/B1375544.png)
1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid
Descripción general
Descripción
The compound “1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1803588-68-2 . It has a molecular weight of 307.37 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H21NO6S/c1-11(2,3)19-10(16)13-7-5-12(6-8-13,9(14)15)20(4,17)18/h5-8H2,1-4H3,(H,14,15) .Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 307.37 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid and related compounds are used in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, showing their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Application in Stereochemistry
Stereoisomerism in derivatives of tert-butyl compounds has been a topic of interest. For example, the study of tert-butyl 7-alkylideneceph-3-em-4-carboxylate derivatives led to the synthesis of various isomers, highlighting the importance of these compounds in studying stereochemical properties and reactions (Vorona et al., 2008).
Role in Hydrogen Bonding Studies
The study of hydrogen bonding in molecular assemblies has utilized compounds like 4-tert-butylbenzoic acid. These studies provide insights into self-assembly mechanisms driven by hydrogen bonding, which are crucial for understanding molecular interactions and designing new materials (Armstrong et al., 2002).
Application in Peptide Synthesis
Compounds like N-(tert-butoxy)carbonyl-protected peptides have been utilized for C-alkylation in peptides containing aminomalonate and (amino)(cyano)acetate residues. This research is significant in the field of peptide chemistry and contributes to the development of novel peptide-based compounds (Matt & Seebach, 1998).
Safety and Hazards
Mecanismo De Acción
Mode of Action:
TBMP is introduced as a protecting group by reacting it with the amine of interest. The reaction typically involves di-tert-butyl dicarbonate (Boc₂O) as the reagent. The BOC group can be added to amines under aqueous conditions using a base such as sodium hydroxide or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group forms a stable carbamate linkage with the amine, protecting it from undesired reactions.
Action Environment:
Environmental factors, such as pH, temperature, and solvent choice, influence TBMP’s stability and efficacy. For instance, TBMP deprotection methods vary—ranging from acidic conditions (e.g., trifluoroacetic acid) to milder approaches (e.g., sequential treatment with trimethylsilyl iodide and methanol) .
Análisis Bioquímico
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a substrate or inhibitor depending on the context. For instance, it can inhibit certain proteases by binding to their active sites, thereby preventing the proteolytic cleavage of target proteins . This interaction is crucial in regulating protein function and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions but can degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant physiological changes . For instance, high doses can lead to toxicity, manifesting as liver damage or renal dysfunction. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-7-5-12(6-8-13,9(14)15)20(4,17)18/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPYZXHNXXAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-68-2 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)



![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
